O-Allyl-L-tyrosine methyl ester hydrochloride
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Overview
Description
O-Allyl-L-tyrosine methyl ester hydrochloride is a chemical compound with the molecular formula C13H17NO3•HCl and a molecular weight of 271.74 g/mol . It is a white crystalline powder with a melting point of 188-194°C . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and reagents like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production methods for O-Allyl-L-tyrosine methyl ester hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
O-Allyl-L-tyrosine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur, especially at the allyl group, using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its oxidized, reduced, or substituted forms .
Scientific Research Applications
O-Allyl-L-tyrosine methyl ester hydrochloride is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of various biochemical products.
Mechanism of Action
The mechanism of action of O-Allyl-L-tyrosine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical processes . The allyl group can undergo metabolic transformations, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosine methyl ester hydrochloride
- O-Allyl-L-tyrosine
- L-Tyrosine ethyl ester hydrochloride
Uniqueness
O-Allyl-L-tyrosine methyl ester hydrochloride is unique due to the presence of both the allyl and ester groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in research .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-prop-2-enoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-8-17-11-6-4-10(5-7-11)9-12(14)13(15)16-2;/h3-7,12H,1,8-9,14H2,2H3;1H/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTKDRSTELCRPC-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC=C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)OCC=C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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